![molecular formula C6H11N3O2 B1412635 3-Dimethoxymethyl-5-methyl-1H-[1,2,4]triazole CAS No. 89532-02-5](/img/structure/B1412635.png)

3-Dimethoxymethyl-5-methyl-1H-[1,2,4]triazole

Descripción general

Descripción

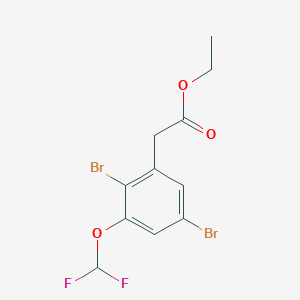

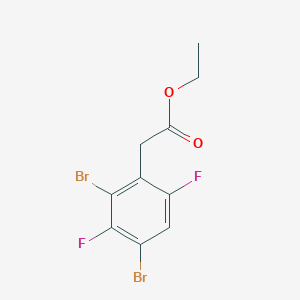

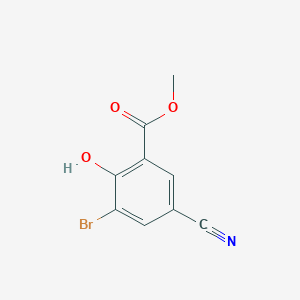

“3-Dimethoxymethyl-5-methyl-1H-[1,2,4]triazole” is a chemical compound with the molecular formula C6H11N3O2 . It has a molecular weight of 157.17 .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been a subject of extensive research . Various synthetic methodologies have been developed, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using spectroscopic techniques .

Chemical Reactions Analysis

1,2,4-Triazoles are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies . They have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .

Physical And Chemical Properties Analysis

The predicted boiling point of “this compound” is 282.6±30.0 °C, and its predicted density is 1.179±0.06 g/cm3 . The predicted pKa value is 10.47±0.40 .

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

The synthesis of triazole derivatives, including structures related to "3-Dimethoxymethyl-5-methyl-1H-[1,2,4]triazole," has been a focus of research due to their potential pharmacological properties. For instance, the synthesis and crystal structure analysis of triazole derivatives reveal insights into their molecular configuration and potential as building blocks for more complex compounds with desired biological activities (Xu et al., 2006). The characterization of these compounds through crystallography provides a foundation for understanding their chemical behavior and reactivity.

Chemical Reactivity and Modifications

Research on the acylation of 5-Amino-1H-1,2,4-triazoles demonstrates the chemical versatility of triazole derivatives, which can be modified to achieve specific functional properties. The study of acylation reactions contributes to the broader understanding of chemical reactivity and the potential for creating triazole-based compounds with tailored characteristics (Winkler & Kristinsson, 1983).

Molecular Docking and Anticancer Activity

The exploration of triazole derivatives for anticancer activity through molecular docking studies indicates their potential in medicinal chemistry. Specifically, the structural analysis and docking studies of certain triazole compounds highlight their interaction with cancer-related targets, suggesting a pathway for developing new anticancer agents (Kaczor et al., 2013). This research avenue demonstrates the compound's relevance in the quest for novel therapeutic options.

Antiallergic Properties

Further investigations into the antiallergic properties of triazole derivatives underscore their pharmacological potential. Studies focusing on the synthesis and evaluation of triazole compounds for antiallergic activity provide insights into their mechanism of action and potential application in treating allergic conditions (Buckle et al., 1983).

Mecanismo De Acción

Análisis Bioquímico

Biochemical Properties

3-Dimethoxymethyl-5-methyl-1H-[1,2,4]triazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to exhibit strong hydrogen bonding capabilities and a high dipole moment, which facilitates its interaction with biological macromolecules . It has been observed to bind with enzymes involved in metabolic pathways, potentially influencing their activity and stability. The interactions between this compound and these biomolecules can lead to changes in the biochemical pathways, thereby affecting cellular functions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of key signaling proteins, leading to alterations in downstream signaling cascades. Additionally, this compound can affect the expression of genes involved in cell growth, differentiation, and apoptosis. These changes can have significant implications for cellular function and overall cellular health.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound can bind to specific sites on enzymes, either inhibiting or activating their activity. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby affecting cell proliferation. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under various conditions, but it can undergo degradation under specific circumstances . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in metabolic activity and gene expression. These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range produces optimal results, while deviations from this range result in diminished efficacy or increased toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can influence metabolic flux and alter the levels of specific metabolites. For example, it may enhance the activity of enzymes involved in energy production, leading to increased ATP levels. Additionally, this compound can affect the balance of metabolic intermediates, thereby influencing overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell. Once inside the cell, this compound can interact with intracellular binding proteins, which facilitate its localization and accumulation in specific cellular compartments. These interactions are crucial for its biological activity and overall efficacy.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may be localized to the nucleus, where it can interact with DNA and regulatory proteins to influence gene expression. Alternatively, this compound may be targeted to the mitochondria, where it can affect energy production and metabolic processes.

Propiedades

IUPAC Name |

3-(dimethoxymethyl)-5-methyl-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2/c1-4-7-5(9-8-4)6(10-2)11-3/h6H,1-3H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSXJDYDQFBBCLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)C(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.